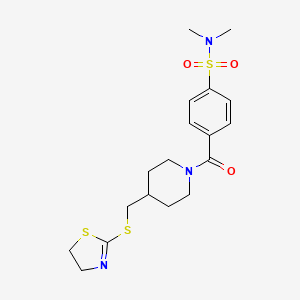
4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives and their interactions with metal surfaces highlights the complexity and specificity required in synthesizing such compounds. These derivatives, including variants like FMPPDBS, FMPPNBS, and FMPPMBS, were synthesized and evaluated for their adsorption and corrosion inhibition on iron, employing quantum chemical calculations and molecular dynamics simulations to understand their reactivity and stability (Kaya et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were described, showcasing the importance of crystallography in determining the conformation and stability of such molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research into the reactivity and chemical properties of related sulfonamides and thiazole derivatives reveals their potential as inhibitors and reactive agents in various biochemical and industrial applications. For instance, N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides were synthesized and shown to have notable antiallergic effects, indicating the breadth of chemical reactions these compounds can undergo and their functional versatility (Shigenaga et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of similar compounds have been characterized to understand their behavior in different environments. The crystal and molecular structure of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized from salicylaldehyde, diethyl malonate, and piperidine, provide insights into their physical characteristics and the influence of hydrogen bonding and C-H…π interactions on their stability (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamides and thiazole derivatives, including their reactivity, stability, and inhibition potential, have been extensively studied. For example, the inhibition of human carbonic anhydrase isozymes by benzenesulfonamides incorporating various moieties highlights their potential as therapeutic agents (Alafeefy et al., 2015). Such studies underscore the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Studies
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been performed to understand their behavior. This research could imply the potential application of the compound for corrosion prevention and material science (S. Kaya et al., 2016).
Synthesis and Structural Characterization
The synthesis and characterization of methylbenzenesulfonamide derivatives, including those with piperidine structures, highlight their importance in medicinal chemistry. These compounds, especially those acting as CCR5 antagonists, show potential in HIV-1 infection prevention, indicating the compound's relevance in drug development (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibition
Sulfonamides, including those with piperidine and thiadiazole moieties, have been investigated for their inhibition effect on carbonic anhydrase isozymes, relevant in treating conditions like glaucoma, epilepsy, obesity, and cancer. This suggests the compound's potential use in developing therapeutics targeting these isozymes (A. Alafeefy et al., 2015).
Enzyme Inhibitory Activities
Research on sulfonamides incorporating triazine moieties, including piperidine, shows antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These findings suggest the compound's potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).
Eigenschaften
IUPAC Name |
4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S3/c1-20(2)27(23,24)16-5-3-15(4-6-16)17(22)21-10-7-14(8-11-21)13-26-18-19-9-12-25-18/h3-6,14H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZHVWQNESSPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

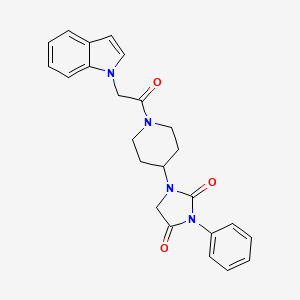
![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

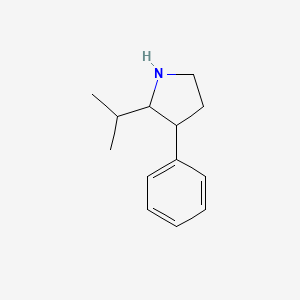
![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

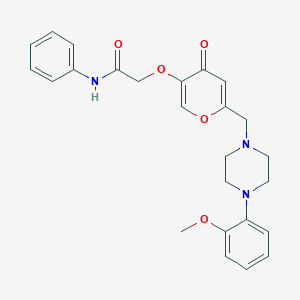
![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
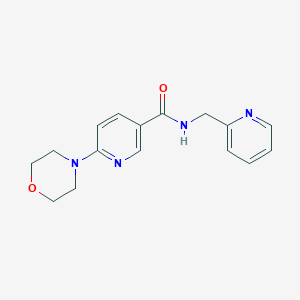
![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)
![Ethyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2482719.png)